molecular formula C16H23N3O2S B10957026 N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide

Cat. No.: B10957026
M. Wt: 321.4 g/mol
InChI Key: DOSHTVIRBDUQNO-UHFFFAOYSA-N
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Description

N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N,3,4-TRIMETHYL-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This specific compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the pyrazole ring often imparts significant biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N,3,4-TRIMETHYL-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the formation of the pyrazole ringThe reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization and subsequent reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and pH, which are crucial for the successful synthesis of complex organic molecules .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N,3,4-TRIMETHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .

Scientific Research Applications

N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N,3,4-TRIMETHYL-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N,3,4-TRIMETHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-N,3,4-TRIMETHYL-1-BENZENESULFONAMIDE
  • N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N,3,4-TRIMETHYL-1-BENZENESULFONAMIDE

Uniqueness

The unique structural features of N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N,3,4-TRIMETHYL-1-BENZENESULFONAMIDE, such as the specific substitution pattern on the pyrazole ring, contribute to its distinct biological activity. These differences can result in variations in potency, selectivity, and overall efficacy compared to similar compounds .

Properties

Molecular Formula

C16H23N3O2S

Molecular Weight

321.4 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide

InChI

InChI=1S/C16H23N3O2S/c1-6-19-11-15(14(4)17-19)10-18(5)22(20,21)16-8-7-12(2)13(3)9-16/h7-9,11H,6,10H2,1-5H3

InChI Key

DOSHTVIRBDUQNO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CN(C)S(=O)(=O)C2=CC(=C(C=C2)C)C

Origin of Product

United States

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